
Pyrazin-2-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazin-2-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H10F3N5O2 and its molecular weight is 313.24. The purity is usually 95%.
BenchChem offers high-quality Pyrazin-2-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazin-2-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
In Silico Drug Prediction and Microbial Investigation
A study conducted by Pandya et al. (2019) synthesized a library of compounds with structural features similar to the chemical . These compounds were characterized for their drug-likeness properties using in silico ADME prediction and investigated for in vitro antibacterial, antifungal, and antimycobacterial activities. The study found that several compounds showed good to moderate activity against bacterial and fungal strains, with specific compounds exhibiting superior antimycobacterial properties compared to standard drugs like ciprofloxacin and pyrazinamide. This research highlights the potential of such compounds in developing new antimicrobial agents (Pandya, Dave, Patel, & Desai, 2019).
Antimicrobial and Antimycobacterial Activity
Further research into pyrazin and pyrazine derivatives, including studies by Sidhaye et al. (2011) and others, has focused on their antimicrobial and antimycobacterial activities. These studies have synthesized various derivatives and assessed their efficacy against different microbial strains. The results indicate promising antimycobacterial and antimicrobial properties, suggesting these compounds as potential candidates for further drug development and therapeutic applications (Sidhaye, Dhanawade, Manasa, & Aishwarya, 2011).
Anticancer and Antimicrobial Agents
Katariya et al. (2021) explored the synthesis and biological evaluation of novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine moieties. These compounds were tested for their anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA), revealing significant anticancer potency for specific derivatives. Additionally, their in vitro antibacterial and antifungal activities were assessed, demonstrating effectiveness against pathogenic strains. Molecular docking studies further supported the potential utilization of these compounds in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Antioxidant and Antibacterial Activities
Another area of interest is the antioxidant and antibacterial activities of pyrazole derivatives. Lynda (2021) synthesized derivatives containing the pyrazole moieties and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria, along with their antioxidant activities. These studies indicate moderate activities and suggest the potential for further optimization and study of these compounds in various biomedical applications (Lynda, 2021).
Eigenschaften
IUPAC Name |
pyrazin-2-yl-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N5O2/c13-12(14,15)11-18-9(19-22-11)7-1-4-20(6-7)10(21)8-5-16-2-3-17-8/h2-3,5,7H,1,4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKMRUBDNONGJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazin-2-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

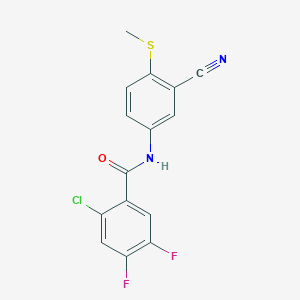
![N-(1-Cyanobutyl)-2-[4-(difluoromethylsulfonyl)phenyl]acetamide](/img/structure/B2381982.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2381986.png)
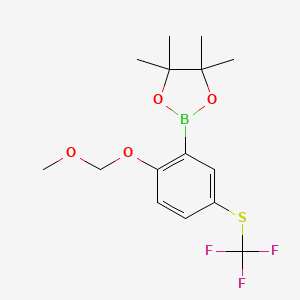
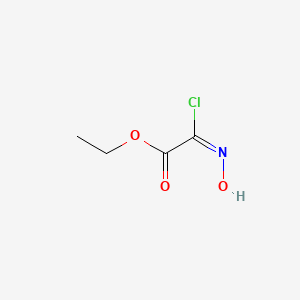
![3-(1-(2-(4-chloro-2-methylphenoxy)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381993.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2381994.png)
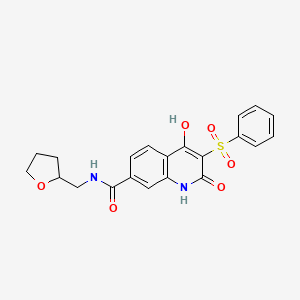
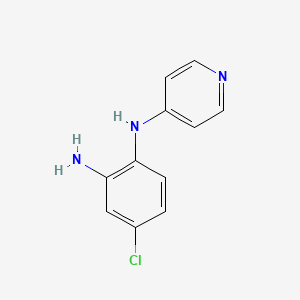
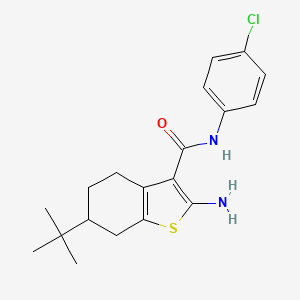
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2381999.png)

